N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
Description
Properties
CAS No. |
312925-83-0 |
|---|---|
Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |
InChI |
InChI=1S/C20H15N3O/c24-20(15-7-2-1-3-8-15)21-17-10-6-9-16(13-17)18-14-23-12-5-4-11-19(23)22-18/h1-14H,(H,21,24) |
InChI Key |
XEEWMSXTQSRVAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
solubility |
21 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization
This solvent- and catalyst-free method leverages microwave irradiation to accelerate the condensation of 2-aminopyridine with α-bromo-3-nitropropiophenone . The reaction proceeds via nucleophilic substitution, where the amine attacks the α-bromo ketone, followed by intramolecular cyclization to form the imidazo ring.
Procedure :
-
Combine 2-aminopyridine (1.0 mmol) and α-bromo-3-nitropropiophenone (1.0 mmol).
-
Irradiate the mixture in a microwave reactor at 150°C for 5 minutes.
-
Purify the crude product via recrystallization from ethanol.
Yield : 82%.
Advantages : Rapid reaction time, elimination of toxic solvents.
Molecular Iodine-Catalyzed Three-Component Coupling
An eco-friendly approach utilizes molecular iodine (20 mol%) in water under ultrasonication to synthesize the imidazo core via a tandem Knoevenagel-aza-Michael pathway.
Procedure :
-
Mix 2-aminopyridine (1.0 mmol), acetophenone derivative (1.0 mmol), and dimedone (1.0 mmol) in water.
-
Add iodine (20 mol%) and irradiate with ultrasound at room temperature for 1 hour.
-
Quench with sodium thiosulfate, extract with ethyl acetate, and recrystallize from methanol.
Yield : 84–96%.
Mechanistic Insight :
-
Iodine promotes in situ generation of phenylglyoxal from acetophenone.
-
Knoevenagel condensation with dimedone forms an enol intermediate, which undergoes aza-Michael addition with 2-aminopyridine.
Functionalization to Introduce the Benzamide Group
Reduction of the Nitro Group
The nitro group at the meta position of the phenyl ring is reduced to an amine using catalytic hydrogenation.
Procedure :
-
Dissolve 2-(3-nitrophenyl)imidazo[1,2-a]pyridine (1.0 mmol) in ethanol.
-
Add 10% Pd/C (0.1 eq) and hydrogenate under 1 atm H₂ at 25°C for 4 hours.
-
Filter and concentrate to obtain 2-(3-aminophenyl)imidazo[1,2-a]pyridine.
Acylation with Benzoyl Chloride
The amine undergoes acylation with benzoyl chloride under Schotten-Baumann conditions or via carbodiimide coupling.
Method A: Schotten-Baumann Acylation
Procedure :
-
Dissolve 2-(3-aminophenyl)imidazo[1,2-a]pyridine (1.0 mmol) in 10% NaOH (5 mL).
-
Add benzoyl chloride (1.2 mmol) in diethyl ether (10 mL) dropwise with vigorous stirring.
-
Isolate the precipitate by filtration and wash with cold water.
Method B: EDCI/HOBt-Mediated Coupling
Procedure :
-
Dissolve 2-(3-aminophenyl)imidazo[1,2-a]pyridine (1.0 mmol) in anhydrous DCM.
-
Add EDCI (1.2 mmol), HOBt (1.2 mmol), benzoyl chloride (1.2 mmol), and triethylamine (2.5 mmol).
-
Stir at room temperature for 12 hours, extract with DCM, and purify via column chromatography.
Comparative Analysis of Synthetic Routes
Key Observations :
-
The iodine-catalyzed method offers the highest yield (96%) but requires ultrasonication equipment.
-
EDCI/HOBt coupling achieves superior acylation yields but generates stoichiometric waste.
Experimental Optimization and Challenges
Imidazo Core Synthesis
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the imidazo[1,2-a]pyridine moiety can be functionalized.
Common Reagents and Conditions
Oxidation: TBHP in ethyl acetate.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can lead to the formation of brominated imidazo[1,2-a]pyridines .
Scientific Research Applications
Medicinal Chemistry Applications
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is part of a broader class of imidazo[1,2-a]pyridine derivatives known for their significant biological activities. These compounds have been investigated for their potential therapeutic effects against various diseases, including cancer and infectious diseases.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives can serve as effective inhibitors of specific kinases involved in cancer progression. For instance, a series of analogs designed as inhibitors of B-RAF V600E demonstrated potent anticancer activity, highlighting the potential of similar compounds like this compound in targeting oncogenic pathways .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Studies have shown that imidazo[1,2-a]pyridine derivatives exhibit activity against various bacterial strains and fungi. The structural features of this compound may enhance its efficacy as an antimicrobial agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Coupling Reactions : Utilizing coupling agents to facilitate the formation of the amide bond between the imidazo[1,2-a]pyridine moiety and the phenyl group.
- Characterization Techniques : The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity .
Mechanism of Action
The mechanism of action of N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rab11A prenylation, which is crucial for various cellular processes . The compound’s effects are mediated through its binding to specific proteins and enzymes, leading to the modulation of their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Group
2,4-Dichloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide (CAS 537021-06-0)
- Structural Difference : Incorporates 2,4-dichloro substituents on the benzamide ring.
- Impact: Chlorine atoms enhance lipophilicity and may improve target binding via hydrophobic interactions.
- Applications: Not explicitly stated, but halogenation often correlates with increased metabolic stability and potency in kinase inhibitors.
3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N-methylbenzamide (cpd S8)
- Structural Difference : Features a methyl group on the benzamide nitrogen and a 4-chlorophenyl substituent on the imidazopyridine.
- Impact: Methylation reduces hydrogen-bonding capacity (one H-bond donor vs. two in the parent compound) and may alter pharmacokinetics, such as resistance to enzymatic hydrolysis .
- Data : Melting point = 225–227°C; molecular weight = 387.85 g/mol .
Variations in Imidazopyridine Substitution
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS 171628-57-2)
- Structural Difference : The imidazopyridine phenyl group is at position 2, and the benzamide is attached to position 3.
- Impact: Altered spatial orientation may affect binding to targets like kinases.
- Applications : Similar scaffolds are explored in kinase inhibition, though specific data for this analog are unavailable.
Cpd-1 (4-(2-methyl-4-(1H-tetrazol-5-yl)butan-2-yl)-N-(6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)benzamide)
- Structural Difference : Contains a trifluoromethyl group on the imidazopyridine and a tetrazole moiety.
- Impact : The trifluoromethyl group increases electronegativity and metabolic stability. Tetrazole enhances hydrogen-bonding capacity (five H-bond acceptors vs. three in the parent compound) .
- Applications : CLK kinase inhibitor with demonstrated cell growth suppression and apoptosis induction .
Functional Group Additions for Enhanced Activity
N-(6,8-Dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide (CAS 372977-44-1)
- Structural Difference : Bromine atoms at positions 6 and 8 of the imidazopyridine and a methoxy group on the benzamide.
- Impact : Bromine enhances molecular weight (501.17 g/mol) and may improve binding via halogen bonds. Methoxy groups can modulate solubility and electron distribution .
- Applications: Potential use in targeting bromodomain-containing proteins or kinases.
ZINC33268577 (3-Bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide)
- Structural Difference : Combines a brominated benzamide with a pyridopyrimidine moiety.
- Impact : High Shape Tanimoto similarity (0.803) to tivozanib (VEGFR-2 inhibitor) but fewer H-bond acceptors (five vs. seven), suggesting reduced polar interactions .
- Applications: Potential VEGFR-2 inhibition with modified selectivity .
Pharmacological and Physicochemical Comparisons
*Estimated based on molecular formula C20H15N3O.
Key Research Findings
- Anti-Inflammatory Activity : Analogs with trifluoromethyl or methoxybenzamide groups (e.g., N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide) show superior anti-inflammatory activity compared to aspirin, highlighting the role of electron-withdrawing groups .
- Kinase Inhibition : Substituents like trifluoromethyl (Cpd-1) or halogens (CAS 372977-44-1) enhance kinase binding affinity, while methylation (cpd S8) may reduce metabolic clearance .
- Structural Flexibility : Increased rotatable bonds (e.g., Cpd-1: 8 vs. parent compound: 5) correlate with conformational adaptability but may reduce oral bioavailability .
Biological Activity
N-(3-Imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H16N3O
- Molecular Weight : 304.35 g/mol
The compound features an imidazo[1,2-a]pyridine moiety, which is known for its bioactive properties. The presence of the benzamide group enhances its interaction with biological targets.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess activity against various bacterial strains, including Mycobacterium tuberculosis .
- Anticancer Properties : The compound has been investigated for its potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Neuropharmacological Effects : It modulates neurotransmitter systems, particularly GABA receptors, which are crucial for neurological functions .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It binds to various receptors (e.g., GABA_A), influencing neurotransmission and providing therapeutic effects in neurological disorders .
- Cell Cycle Regulation : The compound affects cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle and can lead to cancer cell death .
Table 1: Summary of Biological Activities
Notable Research Studies
- A study published in PubMed highlighted the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives, including this compound. The research demonstrated significant anticancer activity through various assays .
- Another investigation focused on the antimicrobial properties of this compound and its derivatives against resistant strains of bacteria. Results indicated promising efficacy against Mycobacterium tuberculosis, suggesting potential for further development as an antimicrobial agent .
- Research on the neuropharmacological effects revealed that the compound's interaction with GABA_A receptors could provide therapeutic benefits for anxiety and seizure disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can enhance or diminish biological activity. For instance:
- Substitutions on the phenyl ring can significantly impact receptor binding affinity and enzyme inhibition potency.
- The presence of electron-withdrawing groups (e.g., fluorine or bromine) can enhance lipophilicity and bioavailability.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing | Increased potency against targets |
| Substituent position | Variations lead to different receptor affinities |
Q & A
Q. Basic
- ¹H/¹³C-NMR : Assign aromatic proton signals (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~165 ppm) to confirm regiochemistry .
- FT-IR : Validate amide C=O stretches (~1680 cm⁻¹) and imidazo[1,2-a]pyridine ring vibrations .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peaks) and purity (>95%) .
- HPLC : Use C18 columns with acetonitrile/water gradients to separate isomers .
How can computational modeling be utilized to predict the binding affinity of this compound with potential kinase targets like Fyn?
Q. Advanced
- Molecular docking : Simulate interactions between the compound’s benzamide core and Fyn kinase’s ATP-binding pocket (e.g., using AutoDock Vina) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to identify critical hydrogen bonds .
- Free energy calculations : Apply MM-PBSA to quantify binding energies, prioritizing substituents that enhance hydrophobic contacts .
What strategies resolve contradictions in biological activity data across different studies for imidazo[1,2-a]pyridine derivatives?
Q. Advanced
- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for batch-to-buffer variability .
- Structural analogs : Compare substituent effects (e.g., fluoro vs. methoxy) on IC₅₀ values to isolate SAR trends .
- Meta-analysis : Pool data from orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish artifacts from true activity .
How does the introduction of substituents (e.g., fluoro, methoxy) on the benzamide core influence the compound's pharmacokinetic properties?
Q. Advanced
- Fluoro groups : Increase metabolic stability by reducing CYP450-mediated oxidation (logP ↑ by ~0.5) .
- Methoxy groups : Enhance solubility (cLogP ↓ 0.3–0.5) but may reduce membrane permeability .
- In silico ADMET : Predict bioavailability using QikProp (e.g., PSA < 90 Ų for blood-brain barrier penetration) .
What are the primary biological targets hypothesized for this compound based on structural analogs?
Q. Basic
- Kinases : Fyn, BTK, or CLK family due to ATP-binding site complementarity with the imidazo[1,2-a]pyridine scaffold .
- Antimicrobial targets : DNA gyrase or efflux pumps, as seen in bromo- or chloro-substituted analogs .
What experimental approaches validate the proposed mechanism of action for this compound in anticancer assays?
Q. Advanced
- Kinase inhibition assays : Measure IC₅₀ against recombinant Fyn using ADP-Glo™ kits .
- Apoptosis markers : Quantify caspase-3/7 activation in tumor cell lines (e.g., MCF-7) via flow cytometry .
- In vivo xenografts : Administer 10–50 mg/kg doses in murine models and monitor tumor volume vs. controls .
How to design a structure-activity relationship (SAR) study for optimizing the imidazo[1,2-a]pyridine scaffold in benzamide derivatives?
Q. Advanced
- Variation points : Modify substituents at positions 2 (benzamide), 6 (imidazo[1,2-a]pyridine), and 8 (halogens) .
- Bioactivity testing : Screen analogs against kinase panels and antimicrobial assays to identify potency cliffs .
- Computational QSAR : Build regression models linking substituent descriptors (e.g., Hammett σ) to activity .
What are the critical stability-indicating parameters for this compound under various pH and temperature conditions?
Q. Basic
- pH stability : Use HPLC to monitor degradation in buffers (pH 1–10); amide bonds hydrolyze >pH 9 .
- Thermal stability : Conduct accelerated stability studies (40°C/75% RH) and track impurities via LC-MS .
What are the challenges in scaling up the synthesis of this compound, and how can continuous flow reactors address them?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
